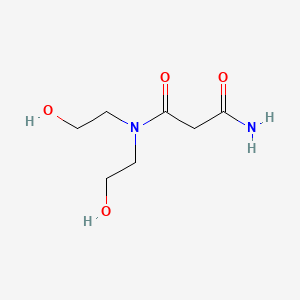

N',N'-bis(2-hydroxyethyl)propanediamide

Beschreibung

N',N'-Bis(2-hydroxyethyl)propanediamide is a malonamide derivative characterized by a central propanediamide backbone substituted with two 2-hydroxyethyl groups on the nitrogen atoms. Synthesized via condensation of diethyl malonate derivatives with ethanolamine, it exhibits moderate solubility in polar solvents like ethanol and ether, with a melting point range of 108–125°C depending on substituents . Its structural flexibility allows for modifications in the alkyl chain (R-group) at the central carbon, influencing physical properties and metal-binding efficacy .

Eigenschaften

Molekularformel |

C7H14N2O4 |

|---|---|

Molekulargewicht |

190.20 g/mol |

IUPAC-Name |

N',N'-bis(2-hydroxyethyl)propanediamide |

InChI |

InChI=1S/C7H14N2O4/c8-6(12)5-7(13)9(1-3-10)2-4-11/h10-11H,1-5H2,(H2,8,12) |

InChI-Schlüssel |

OSIITXOBFKTOHY-UHFFFAOYSA-N |

Kanonische SMILES |

C(CO)N(CCO)C(=O)CC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-bis(2-hydroxyethyl)propanediamide typically involves the reaction of malonic acid with diethanolamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the formation of an intermediate, which subsequently undergoes cyclization to form the desired product.

Industrial Production Methods

In industrial settings, the production of N’,N’-bis(2-hydroxyethyl)propanediamide is scaled up using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

N’,N’-bis(2-hydroxyethyl)propanediamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

N’,N’-bis(2-hydroxyethyl)propanediamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products

Wirkmechanismus

The mechanism of action of N’,N’-bis(2-hydroxyethyl)propanediamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Yield : Ethyl derivatives exhibit the highest yield (81%), likely due to optimal steric and solubility conditions during synthesis. Longer chains (hexyl, heptyl) show lower yields (~43–61%), while branched isopropyl derivatives have the lowest yield (35%) .

- Melting Points : Ethyl and isopropyl derivatives have higher melting points (113–122°C) compared to longer-chain analogs (108–125°C), suggesting that branching and shorter chains enhance crystallinity .

Spectroscopic and Functional Group Analysis

Infrared (IR) and nuclear magnetic resonance (NMR) data reveal trends in functional group behavior:

Table 2: Spectral Data Comparison

| Compound (R-group) | IR ν(CO) (cm⁻¹) | $^1$H NMR (δ NH, ppm) | $^13$C NMR (δ CO, ppm) | |

|---|---|---|---|---|

| Ethyl | 1636 | 8.01 | 168.0 | |

| Isopropyl | 1631 | 8.01 | 168.4 | |

| Pentyl | 1660 | 7.86 | 169.8 | |

| Heptyl | 1675 | 7.86 | 169.8 |

Key Observations :

- Carbonyl Stretching (IR) : Longer alkyl chains (pentyl, heptyl) show higher ν(CO) values (1660–1675 cm⁻¹) compared to ethyl/isopropyl derivatives (1631–1636 cm⁻¹), indicating reduced electron donation from bulkier R-groups .

- NMR Shifts : NH protons resonate at ~7.86–8.01 ppm, consistent with hydrogen bonding. The CO carbon shifts (~168–170 ppm) confirm minimal electronic perturbation by R-groups .

Comparison with Non-Malonamide Analogs

- Oleamide DEA (CAS 93-83-4): A bis-hydroxyethylamide with an unsaturated C18 chain, used in surfactants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.